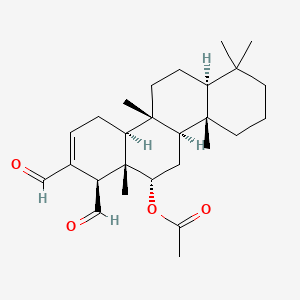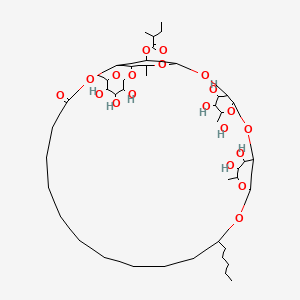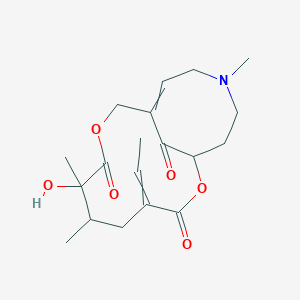
Senkirkine
Overview
Description
Senkirkine is a pyrrolizidine alkaloid found in the aerial parts of the medicinal plant Tussilago farfara . It has been reported to induce chromosome damage in human lymphocytes .
Synthesis Analysis
Senkirkine is a product of biosynthesis in certain plants. Evidence suggests that senecionine N-oxide is directly transformed into senkirkine, which is the main alkaloid of S. vernalis root cultures . The compound has been subjected to molecular docking studies with COX-1 homology model and COX-2 structure .Molecular Structure Analysis
Senkirkine’s empirical formula is C19H27NO6 . It has been studied using differential pulse voltammetry (DPV) to evaluate its oxidation signal . The compound had a dock score of 71.043 K.cal/mol making a single hydrogen bond with COX-1 and had a dock score of 101.422 K.cal/mol making two hydrogen bonds with COX-2 .Chemical Reactions Analysis
Senkirkine is known to undergo various chemical reactions. For instance, it has been observed to undergo dehydrogenation, oxygenation, and shortening of necic acid . Dehydrogenation of the necine base is considered as bioactivation, while the other routes are considered as detoxification steps .Physical And Chemical Properties Analysis
Senkirkine has a molecular weight of 365.42 . Its physical and chemical properties have been studied using various analytical techniques, including high-resolution gas chromatography and mass spectrometry .Scientific Research Applications
Potential Cyclooxygenase Inhibitor
Senkirkine, a pyrrolizidine alkaloid, has been studied for its potential as a cyclooxygenase (COX-1, COX-2) inhibitor . Cyclooxygenase enzymes are key mediators that initiate the inflammatory response by synthesizing prostaglandins. Inhibiting these enzymes has been extensively studied as a potential development for novel therapies for inflammation and related disorders .
Anti-Inflammatory Properties
Continuing from the point above, Senkirkine’s potential as a COX inhibitor also suggests its potential anti-inflammatory properties . This could make it a candidate for developing new anti-inflammatory drugs with fewer side effects than current medications .
Biosynthetic Precursor Incorporation
Senkirkine has been found to incorporate biosynthetic precursors, such as 14C-labelled putrescine or spermidine, with high efficiency into the alkaloids . This suggests that Senkirkine could be used in studies investigating the biosynthesis of alkaloids .
Transformation into Other Alkaloids
Research has shown that Senecionine N-oxide, the main product of biosynthesis, can be directly transformed into Senkirkine . This transformation process could be of interest in studies focusing on the biosynthesis and transformation of alkaloids .
Carcinogenicity Studies
Senkirkine has been used in studies investigating carcinogenicity . For example, it has been used in studies involving male inbred ACI rats to investigate the carcinogenicity of pyrrolizidine alkaloids .
Plant-Derived Compound Research
Senkirkine, being a plant-derived compound, is of interest in research focusing on the potential of plant-derived compounds . Such research could lead to the discovery of new therapeutic agents .
Mechanism of Action
Target of Action
Senkirkine, also known as SENKIRKIN, is a pyrrolizidine alkaloid found in the plant Tussilago farfara . It primarily targets human lymphocytes , inducing chromosome damage .
Mode of Action
It is known to interact with its target, human lymphocytes, and induce chromosome damage . This interaction and the resulting changes at the cellular level are believed to be the primary mode of action for Senkirkine .
Biochemical Pathways
Senkirkine is involved in the biochemical pathways related to DNA damage and chromosomal aberrations . It is suggested that Senkirkine might be transformed from Senecionine N-oxide, another pyrrolizidine alkaloid .
Pharmacokinetics
A study has extrapolated human plasma concentration profiles of senkirkine from rat data sets using a simplified physiologically based pharmacokinetic model .
Result of Action
The primary result of Senkirkine’s action is the induction of chromosome damage in human lymphocytes . This damage can lead to various cellular effects, potentially contributing to its biological activity .
Action Environment
The action, efficacy, and stability of Senkirkine can be influenced by various environmental factors. For instance, the plant source of Senkirkine, Tussilago farfara, can produce different levels of the compound depending on environmental conditions . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,4Z,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDHKHMHQGCNPE-QLJRNOHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021266 | |
| Record name | Senkirkine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-14 mm Hg @ 25 °C /Estimated/ | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Senkirkine | |
CAS RN |
2318-18-5 | |
| Record name | Senkirkine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2318-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senkirkin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002318185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senkirkine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2318-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SENKIRKINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65P7V4LVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198 °C | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of senkirkine?
A1: Senkirkine has a molecular formula of C19H27NO6 and a molecular weight of 365.4 g/mol. [, ]
Q2: What are the key spectroscopic characteristics of senkirkine?
A2: Senkirkine exhibits characteristic spectroscopic features including IR absorptions near 1600 cm-1, indicative of otonecines with transannular interactions between the basic nitrogen and a carbonyl group. [, ] Its 1H and 13C NMR spectra have been reported, facilitating structural elucidation and identification. [, , , ]
Q3: What are the known toxic effects of senkirkine?
A3: Senkirkine is hepatotoxic, meaning it can cause liver damage. [, , , , ] Studies in rats have shown that senkirkine can induce liver cell adenoma [] and its chronic administration can lead to liver fibrosis, bile duct hyperplasia, and regenerative nodule formation. []
Q4: How does senkirkine exert its toxic effects?
A4: Senkirkine is bioactivated in the liver by cytochrome P450 enzymes, primarily CYP3A4, through hydroxylation. [, , ] This bioactivation forms reactive pyrrolic metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity. [, ]
Q5: Are there specific DNA adducts associated with senkirkine exposure?
A6: Yes, four specific DNA adducts have been identified in the liver of rats exposed to senkirkine: two pairs of epimers of 7-hydroxy-9-(deoxyguanosin-N(2)-yl)dehydrosupinidine adducts (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N(6)-yl)dehydrosupinidine adducts (DHP-dA-3 and DHP-dA-4). [] These adducts are considered potential biomarkers of senkirkine-induced liver tumor formation. []
Q6: Which plants are known to contain senkirkine?
A6: Senkirkine is found in various plant species, including:
- Senecio species: Senecio pierotii [], Senecio anonymus [], Senecio scandens [, , ], Senecio glabellus [], Senecio tenuifolius [], Senecio leptolobus [], Senecio deferens [], Senecio argunensis []
- Tussilago farfara (coltsfoot) [, , , , , ]
- Petasites japonicus [, ]
- Crotalaria laburnifolia []
- Ligularia sibirica []
- Tephroseris integrifolia []
- Gynura pseudo-china []
- Emilia sonchifolia []
- Emilia flammea []
Q7: How is senkirkine typically extracted and analyzed?
A8: Senkirkine can be extracted from plant material using various methods, including Soxhlet extraction and refluxing with acidified methanol. [, ] Analytical techniques for senkirkine quantification include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) coupled with various detectors (DAD, MS/MS), capillary electrophoresis (CE), and enzyme immunoassays. [, , , , , , ]
Q8: Is senkirkine currently used in any therapeutic applications?
A8: No, senkirkine is not used for therapeutic purposes due to its known hepatotoxicity and potential carcinogenicity.
Q9: Are there computational models available for studying senkirkine?
A13: Computational chemistry approaches, including molecular docking and quantum chemical calculations, have been employed to predict the site of metabolic bioactivation of senkirkine by CYP3A4. [] These models can be valuable tools for understanding the metabolism and toxicity of senkirkine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
![sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-fluoropentanoate](/img/structure/B1680866.png)
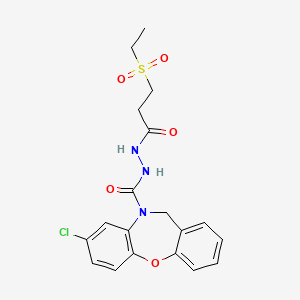
![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)

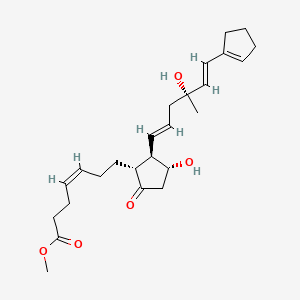


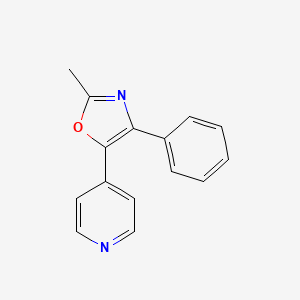
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)

